molecular formula C21H21B3O3 B8702075 Tris(2-tolyl)boroxin CAS No. 7294-50-0

Tris(2-tolyl)boroxin

Cat. No.: B8702075
CAS No.: 7294-50-0
M. Wt: 353.8 g/mol
InChI Key: KQCVRJJUFONPLO-UHFFFAOYSA-N
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Description

Tris(2-tolyl)boroxin is a complex organoboron compound characterized by its unique trioxatriborinane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2-tolyl)boroxin typically involves the reaction of boron trichloride with 2-methylphenyl derivatives under controlled conditions. The process requires precise temperature and pressure settings to ensure the formation of the desired trioxatriborinane ring structure. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing production costs. Advanced techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tris(2-tolyl)boroxin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.

    Reduction: Reduction reactions can convert the boron centers to lower oxidation states.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or borate esters, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Tris(2-tolyl)boroxin has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other boron-containing compounds and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in therapeutic formulations.

    Industry: It is used in the development of advanced materials, such as polymers and composites, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Tris(2-tolyl)boroxin involves its ability to form stable complexes with various molecules. The boron atoms in the compound can coordinate with electron-rich species, facilitating reactions such as catalysis and molecular recognition. The aromatic rings provide additional sites for interaction, enhancing the compound’s versatility in different applications.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(2-methylphenyl)phosphine: Similar in structure but contains phosphorus instead of boron.

    2,4,6-Tris(2-methylphenyl)triazine: Contains a triazine ring instead of a trioxatriborinane ring.

    2,4,6-Tris(2-methylphenyl)borane: Similar boron-containing compound but lacks the trioxatriborinane ring structure.

Uniqueness

Tris(2-tolyl)boroxin is unique due to its trioxatriborinane ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with other molecules, such as catalysis and materials science.

Properties

CAS No.

7294-50-0

Molecular Formula

C21H21B3O3

Molecular Weight

353.8 g/mol

IUPAC Name

2,4,6-tris(2-methylphenyl)-1,3,5,2,4,6-trioxatriborinane

InChI

InChI=1S/C21H21B3O3/c1-16-10-4-7-13-19(16)22-25-23(20-14-8-5-11-17(20)2)27-24(26-22)21-15-9-6-12-18(21)3/h4-15H,1-3H3

InChI Key

KQCVRJJUFONPLO-UHFFFAOYSA-N

Canonical SMILES

B1(OB(OB(O1)C2=CC=CC=C2C)C3=CC=CC=C3C)C4=CC=CC=C4C

Origin of Product

United States

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